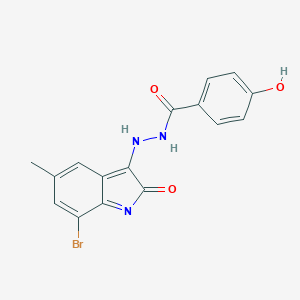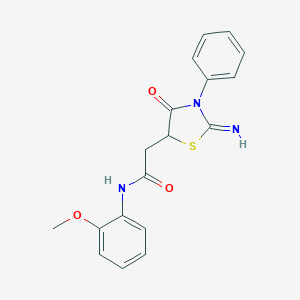![molecular formula C25H22N2O8 B228356 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B228356.png)
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one, commonly known as DMHPF, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMHPF belongs to the class of pyrrolidinones and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
DMHPF acts as a positive allosteric modulator of nicotinic acetylcholine receptors, which are involved in several neurological processes such as learning and memory. DMHPF enhances the binding of acetylcholine to the receptor, leading to an increase in receptor activation and subsequent neurotransmitter release. Additionally, DMHPF has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, leading to an increase in acetylcholine levels in the brain.
Biochemical and Physiological Effects:
DMHPF has been shown to exhibit a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, DMHPF has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
DMHPF is a well-established compound that has been extensively studied in the laboratory. Its ability to cross the blood-brain barrier and modulate nicotinic acetylcholine receptors makes it a promising candidate for the development of new drugs for the treatment of neurological disorders. However, DMHPF has not been tested in human clinical trials, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the study of DMHPF. One area of research could be the development of new drugs based on DMHPF for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could be conducted to investigate the safety and efficacy of DMHPF in humans. Finally, the mechanism of action of DMHPF could be further elucidated to better understand its biochemical and physiological effects.
Synthesemethoden
DMHPF can be synthesized by reacting 3,4-dimethoxyphenethylamine with 2-furoyl chloride, followed by the addition of 4-nitrophenylhydrazine and acetic anhydride. The resulting product is then subjected to a cyclization reaction in the presence of a reducing agent to obtain DMHPF. The synthesis method is well-established and has been reported in several scientific publications.
Wissenschaftliche Forschungsanwendungen
DMHPF has been extensively studied for its potential use in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, including the modulation of nicotinic acetylcholine receptors, inhibition of acetylcholinesterase, and the ability to cross the blood-brain barrier. These properties make DMHPF a promising candidate for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C25H22N2O8 |
|---|---|
Molekulargewicht |
478.4 g/mol |
IUPAC-Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H22N2O8/c1-33-18-10-5-15(14-20(18)34-2)11-12-26-22(16-6-8-17(9-7-16)27(31)32)21(24(29)25(26)30)23(28)19-4-3-13-35-19/h3-10,13-14,22,29H,11-12H2,1-2H3 |
InChI-Schlüssel |
OSFXLZKCNVWSJG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)[N+](=O)[O-])OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-benzhydryl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B228303.png)

![N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228316.png)

![4-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B228319.png)
![N-[4-acetyl-5-(6-nitro-1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228321.png)
![N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide](/img/structure/B228323.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide](/img/structure/B228324.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]pyridine-4-carboxamide](/img/structure/B228325.png)

